
2-bromo-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the phenyl group.
Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-bromo-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 2-bromo-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-phenyl-1H-imidazole
- 5-bromo-2-methyl-1-phenyl-1H-imidazole
- 6-bromo-2-chloroquinolin-3-yl methylene-2-phenyl-1H-imidazole
Uniqueness
2-bromo-5-phenyl-1H-imidazole is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
2-bromo-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C9H7BrN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI-Schlüssel |
QLQNUEHTRQBVTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


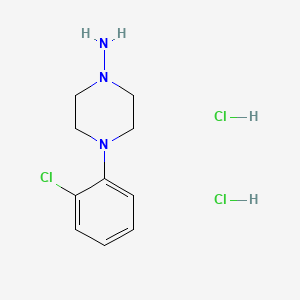
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
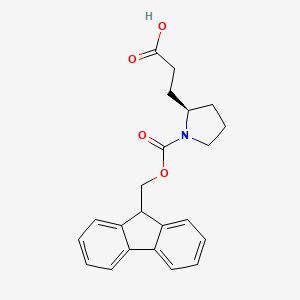

![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
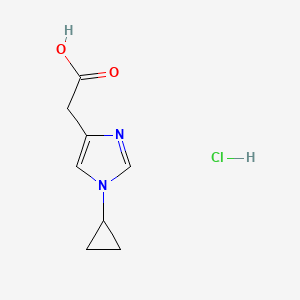
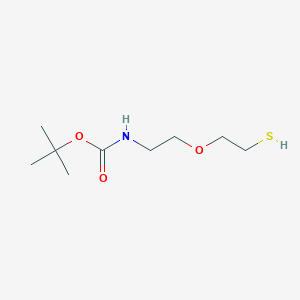
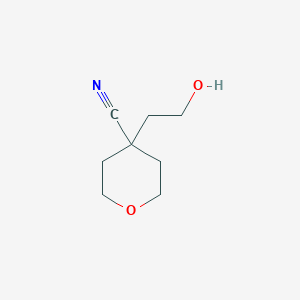
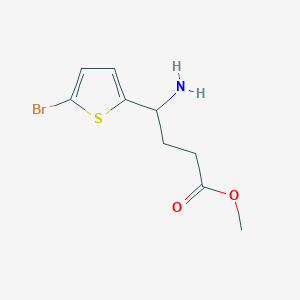
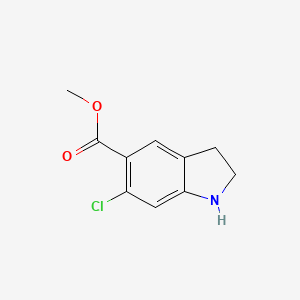
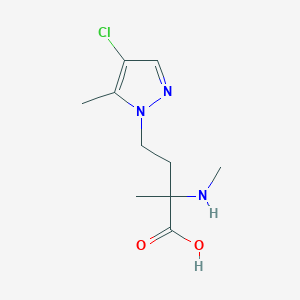
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)
